molecular formula C22H17NO5 B6511233 N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide CAS No. 929372-27-0

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide

Cat. No.: B6511233
CAS No.: 929372-27-0
M. Wt: 375.4 g/mol
InChI Key: UXHHYIZMIOSRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide is a novel synthetic benzofuran derivative offered for biological screening and investigative chemistry. Benzofuran-based scaffolds are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological profiles and significant presence in both natural products and clinically approved drugs . This compound is structurally engineered for researchers investigating new therapeutic agents, particularly in the fields of oncology and infectious diseases. The benzofuran core is a prominent pharmacophore in drug discovery, with numerous derivatives demonstrating robust anticancer, antibacterial, and antifungal activities in scientific studies . Research indicates that incorporating specific substituents, such as methoxybenzoyl and carboxamide groups, at key positions on the benzofuran scaffold can profoundly enhance its biological activity and selectivity . These structural features are designed to optimize interactions with critical biological targets. Benzo[b]furan derivatives have shown promising mechanisms of action, including the inhibition of tubulin polymerization, which is a validated target for anticancer therapy , as well as efficacy against various bacterial and fungal strains . This compound provides a valuable chemical tool for conducting structure-activity relationship (SAR) studies, molecular docking simulations, and in vitro and in vivo biological evaluations to further elucidate its specific mechanism and potential research applications. The product is provided as a high-purity solid for research purposes. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-13-17-9-8-15(23-22(25)18-7-4-10-27-18)12-19(17)28-21(13)20(24)14-5-3-6-16(11-14)26-2/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHHYIZMIOSRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction to Generate the Amine

The benzofuran intermediate is nitrated at position 6 using nitric acid in sulfuric acid, followed by reduction with hydrogen/palladium-on-carbon to yield the 6-amino derivative.

Amide Bond Formation

The amine reacts with furan-2-carbonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine. The reaction proceeds via nucleophilic acyl substitution, forming the carboxamide.

Critical purification steps :

  • Extraction with aqueous sodium bicarbonate to remove excess acid.

  • Recrystallization from acetonitrile/n-butyl chloride to isolate the pure product.

Optimization and Challenges

Regioselectivity in Acylation

Competing acylation at position 5 or 7 is mitigated by steric hindrance from the 3-methyl group, directing electrophiles to position 2.

Side Reactions in Amide Formation

Over-acylation is prevented by using a 1:1 molar ratio of amine to acyl chloride and maintaining temperatures below 30°C.

Analytical Validation

  • Melting Point : The final compound exhibits a melting point of 166–188°C, consistent with crystalline purity.

  • NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., singlet for 3-methyl at δ 2.3 ppm, methoxy proton at δ 3.8 ppm).

Alternative Synthetic Routes

Copper-Mediated Coupling

Aryl acetylenes derived from 2-hydroxy-4-methoxyacetophenone react with 3-iodo-4-hydroxybenzaldehyde in pyridine, forming 2-arylbenzofuran intermediates. This method offers modularity but requires stringent anhydrous conditions.

Enzymatic Resolution

Racemic intermediates are resolved using lipases to isolate enantiomerically pure products, though this approach remains exploratory for this compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzofuran core.

    Reduction: This can be used to alter the carboxamide group.

    Substitution: Commonly involves replacing hydrogen atoms with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Properties

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide has demonstrated promising anticancer activity. Studies have shown that it exhibits significant antiproliferative effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-2314.6Inhibition of tubulin polymerization
MCF-74.5Colchicine binding inhibition
A549180Induction of apoptosis
HT-293100Cell cycle arrest
HeLa370Disruption of microtubule dynamics

The compound's effectiveness is attributed to its ability to interfere with tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit antimicrobial properties. This compound has been evaluated against various bacterial strains, showing effective inhibition against:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the benzofuran moiety and substitution patterns on the methoxy groups significantly influence its potency.

Key observations include:

  • Methoxy Group Positioning : The presence of methoxy groups at specific positions enhances anticancer activity, with substitutions at the 3' and 4' positions yielding more potent derivatives compared to para-substituted analogs .

Preclinical Trials

A preclinical study evaluated the efficacy of this compound in xenograft models of breast cancer. The compound was administered orally, resulting in a significant reduction in tumor size compared to controls, demonstrating its potential for further development as an oral anticancer therapy .

Formulation Development

Research has also focused on formulating this compound into nanoparticles to enhance its bioavailability and targeted delivery to tumor sites. Preliminary results indicate improved therapeutic outcomes with reduced systemic toxicity .

Mechanism of Action

The mechanism by which N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, spectral properties, and crystallographic data.

Substituent Variations on the Benzoyl Group

Methoxy vs. Chloro Substituents
  • Target Compound : Features a 3-methoxybenzoyl group, contributing electron-donating methoxy (–OCH₃) effects, which may enhance solubility and influence π-π stacking interactions .
  • N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (CAS 923166-18-1): Replaces the methoxy group with a 4-chlorobenzoyl substituent. Molecular formula: C₂₃H₁₆ClNO₃; molecular weight: 389.8 .
  • (2E)-N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide (CAS 929444-47-3): Contains 2,5-dimethoxybenzoyl and a propenamide chain. The additional methoxy groups may increase steric hindrance and hydrogen-bonding capacity. Molecular formula: C₂₇H₂₃NO₅; molecular weight: 441.5 .
Methoxy Positional Isomerism
  • (E)-N-(2-(3- or 4-Methoxyphenyl)phenyl)furan-2-carboxamide: Structural isomers with methoxy groups at the 3- or 4-position of the benzoyl ring. These isomers exhibit distinct NMR signals: 3-Methoxy: 1H NMR shows a singlet for –OCH₃ at δ 3.85 ppm. 4-Methoxy: –OCH₃ signal appears at δ 3.80 ppm. Both isomers share the molecular formula C₂₀H₁₈NO₃ (MW 320.13–320.14) and display similar HRMS profiles .

Carboxamide Group Modifications

Furan-2-carboxamide vs. Thiophene-2-carboxamide
  • Target Compound : Contains a furan-2-carboxamide group, which participates in hydrogen bonding via the NH moiety (1H NMR δ 10.2 ppm) .
  • N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide: Substitutes furan with a thiophene ring, altering electronic properties (sulfur’s electronegativity vs.
Nitrofuran Derivatives
  • N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide : Incorporates a 5-nitro group on the furan ring, significantly increasing electrophilicity and reactivity. Such modifications are often linked to enhanced biological activity (e.g., antifungal properties) but may raise toxicity concerns .

Physicochemical and Crystallographic Properties

Melting Points and Spectral Data
  • Methoxy-Substituted Analogs : Melting points range between 160–180°C, with UV-Vis absorption maxima near 270–290 nm due to conjugated π-systems .
  • N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide : Exhibits a complex crystal structure (triclinic, P1) with extensive N–H···O and C–H···O hydrogen bonds. The DMF solvate forms a triple hydrogen-bonding network, stabilizing the lattice .
Hydrogen Bonding and Crystal Packing
  • Target Compound Analogs : Strong NH···O interactions (e.g., NH to furan carbonyl, d = 2.02 Å) dominate intermolecular forces. π-π stacking (Cg···Cg = 3.84 Å) further stabilizes the crystal lattice .
  • Chloro-Substituted Derivatives : Likely exhibit similar hydrogen-bonding patterns but with altered dipole moments due to the chloro substituent’s electronegativity .

Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Data References
N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide C₂₂H₁₇NO₅ 387.37 3-Methoxybenzoyl, furan-2-carboxamide NMR: NH δ 10.2 ppm
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide C₂₃H₁₆ClNO₃ 389.80 4-Chlorobenzoyl, benzamide
(E)-N-(2-(3-Methoxyphenyl)phenyl)furan-2-carboxamide C₂₀H₁₈NO₃ 320.13 3-Methoxybenzoyl MP: 165°C; UV λ_max: 275 nm
N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide C₂₇H₂₃NO₅ 441.50 2,5-Dimethoxybenzoyl, propenamide

Biological Activity

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies that highlight its efficacy against various cancer cell lines.

Chemical Structure and Properties

The compound features several significant structural components:

  • Benzofuran Core : A fused benzene and furan ring system that contributes to its biological properties.
  • Methoxybenzoyl Group : Enhances lipophilicity and may influence binding interactions with biological targets.
  • Carboxamide Functional Group : Known to play a role in biological activity by facilitating interactions with proteins.

The IUPAC name of the compound is this compound, with the molecular formula C22H23NO4C_{22}H_{23}NO_4 .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, starting from 3-methoxybenzoic acid. Various synthetic routes have been explored to optimize yield and purity, often employing methodologies that align with green chemistry principles. Key steps may include:

  • Formation of 3-methoxybenzoyl chloride from 3-methoxybenzoic acid.
  • Coupling reactions to attach the benzofuran moiety.
  • Final conversion to the carboxamide derivative through amidation reactions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The following table summarizes findings from various studies regarding its cytotoxic effects against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
K562 (Leukemia)5.0Induction of apoptosis via mitochondrial pathway
HL60 (Leukemia)0.1Cell cycle arrest and apoptosis
MCF-7 (Breast Cancer)0.65Inhibition of proliferation through DNA interaction
HeLa (Cervical Cancer)2.41Disruption of mitotic spindle formation

These results indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is often influenced by structural modifications. Research has demonstrated that:

  • The presence of methoxy groups on the benzoyl moiety significantly enhances antiproliferative activity.
  • The position of substituents on the benzofuran ring can critically affect cytotoxicity; for example, halogen substitutions have been shown to improve binding affinity for cancer targets .

Study 1: Antiproliferative Effects on Leukemia Cells

In a study examining novel benzofuran derivatives, this compound was evaluated for its effects on K562 and HL60 leukemia cells. The compound exhibited significant cytotoxicity with IC50 values indicating strong potential for further development as a therapeutic agent.

Study 2: Mechanistic Insights

A mechanistic study revealed that this compound induces apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases in treated cells. This suggests a dual mechanism involving both cell cycle arrest and apoptotic signaling .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for structural characterization of this compound?

  • Answer : X-ray crystallography is critical for resolving the compound's 3D structure. Studies on analogous benzofuran derivatives (e.g., ) reveal key parameters:

  • Hydrogen bonding : Strong N–H⋯O and weak C–H⋯O interactions stabilize crystal packing .
  • Crystal system : Triclinic (P1) with unit cell dimensions (e.g., a = 8.4141 Å, α = 87.138°) .
  • Torsional angles : Dihedral angles between planar groups (e.g., 89.4° between chromenone and furan rings) indicate conformational rigidity .
    • Complementary techniques like FT-IR and NMR ( ) validate functional groups and dynamic behavior in solution.

Q. How can synthetic routes be optimized for higher yields?

  • Answer : Multi-step synthesis (e.g., ) often involves:

  • Key intermediates : Use of NaH/THF for deprotonation in benzofuran ring formation .
  • Solvent selection : Slow evaporation of DMF yields high-quality crystals for structural studies .
  • Purification : Column chromatography or recrystallization minimizes byproducts.

Advanced Research Questions

Q. What computational strategies are effective for analyzing its bioactivity?

  • Answer : Molecular docking ( ) and DFT calculations ( ) are used to predict interactions with biological targets:

  • Docking scores : Compounds with furan-carboxamide motifs show affinity for viral polymerases or kinases .
  • Pharmacophore mapping : The benzofuran-thiazolidinone scaffold () is a validated antifungal pharmacophore.
    • QSAR studies : Correlate substituent effects (e.g., methoxy groups) with activity using Hammett constants or steric parameters.

Q. How to resolve contradictions in crystallographic data across studies?

  • Answer : Discrepancies in unit cell parameters or hydrogen-bond networks (e.g., vs. 4) may arise from:

  • Solvent effects : DMF vs. aqueous crystallization alters intermolecular interactions .
  • Refinement protocols : SHELXL ( ) improves accuracy by refining H-atom positions and thermal parameters.
    • Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) and Hirshfeld surface analysis.

Q. What strategies validate its mechanism of action in biological assays?

  • Answer :

  • Enzyme inhibition assays : Measure IC50 values against targets like fungal lanosterol demethylase .
  • Cellular uptake studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) quantify intracellular accumulation.
  • Mutagenesis : Compare activity in wild-type vs. resistant strains to identify binding residues.

Methodological Considerations

Q. How to design stability studies under physiological conditions?

  • Answer :

  • pH-dependent degradation : Use HPLC to monitor hydrolysis of the carboxamide group in buffers (pH 1–9).
  • Thermal analysis : DSC/TGA profiles (e.g., ) identify decomposition temperatures.
  • Light sensitivity : UV-vis spectroscopy tracks photodegradation products.

Q. What analytical techniques quantify π-π stacking interactions in crystals?

  • Answer :

  • Crystallographic metrics : Centroid distances (e.g., 3.8378 Å in ) and offset angles.
  • Hirshfeld surfaces : Map close contacts (C⋯C, C⋯O) to visualize stacking patterns .
  • Theoretical models : DFT calculations (e.g., B3LYP/6-31G*) estimate interaction energies.

Data Reproducibility Challenges

Q. Why do synthetic yields vary between reported protocols?

  • Answer : Variations in:

  • Reaction scale : Milligram vs. gram-scale synthesis affects heat/mass transfer .
  • Catalyst purity : Trace metals in NaH () may alter reaction pathways.
    • Mitigation : Strict control of anhydrous conditions and inert atmospheres.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.